molecular formula C12H22O11 B1200885 D-Fructosyl-D-fructofuranose

D-Fructosyl-D-fructofuranose

Cat. No. B1200885
M. Wt: 342.3 g/mol
InChI Key: IDZUORIWVBRHPH-TWOHWVPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-deoxy-alpha-D-fructofuranos-1-C-yl)-alpha-D-fructofuranose is a glycosylfructose.

Scientific Research Applications

  • Biotechnological Applications in Food and Pharmaceutical Industries :

    • The β-fructofuranosidase from Schwanniomyces occidentalis (Ffase) demonstrates significant potential in the synthesis of novel fructosylated compounds. These compounds have potential applications in food and pharmaceutical industries due to Ffase's fructosyl-acceptor promiscuity (Piedrabuena et al., 2016).
  • Enzymatic Production of Prebiotic Sugars :

    • Ffase is known for producing prebiotic sugars like 6-kestose and 1-kestose by transfructosylation of sucrose. This activity renders it of significant interest for biotechnological applications (Piedrabuena et al., 2016).
  • Glycated Protein Determination in Diabetic Patients :

    • Fructosyl amino acid oxidase, an enzyme used for determining glycated proteins in blood samples from diabetic patients, demonstrates varied substrate specificities and is found in several fungal strains (Yoshida et al., 1995).
  • Molecular Studies and Tailor-Made Fructan Production :

    • The cloning of genes encoding fructosyltransferases and fructan exohydrolases has allowed for molecular-level studies of fructan metabolism and the production of tailor-made fructans in plants (Ritsema & Smeekens, 2003).
  • Production of Difructose Anhydrides (DFAs) :

    • DFAs, cyclic disaccharides consisting of two fructose residues, are produced for evaluating their novel physiological properties using enzymes from Arthrobacter sp. These DFAs are not digested by rats' digestive systems and affect calcium absorption (Saito & Tomita, 2000).
  • Enhancing Fructan Metabolism in Plants for Healthier Food Ingredients :

    • Advances in cloning fructosyltransferase and fructan exohydrolase genes have led to the adaptation of fructan synthesis and breakdown in plants, producing fructans as healthy food ingredients (Ritsema & Smeekens, 2003).

properties

Product Name

D-Fructosyl-D-fructofuranose

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-(hydroxymethyl)-2-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxymethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C12H22O11/c13-1-5-7(15)10(18)12(20,22-5)4-21-2-6-8(16)9(17)11(19,3-14)23-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

IDZUORIWVBRHPH-TWOHWVPZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O

Origin of Product

United States

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